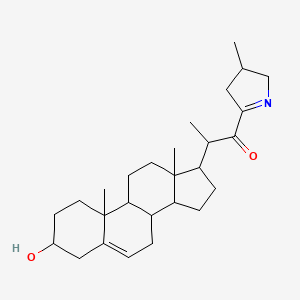
Tomatillidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tomatillidine, also known as this compound, is a useful research compound. Its molecular formula is C27H41NO2 and its molecular weight is 411.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80773. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Applications
Recent studies have identified tomatillidine's potent antiviral properties, particularly against chikungunya virus (CHIKV). The compound exhibits significant inhibition of virus particle production, demonstrating a dose-dependent effect.
Key Findings:
- Inhibition Rates: At a concentration of 10 µM, this compound reduced CHIKV infection by approximately 95.5% compared to control samples .
- Effective Concentrations: The effective concentration for a 50% reduction in viral titer (EC50) was determined to be 1.3 µM, indicating high potency .
- Mechanism of Action: The antiviral effect is primarily observed when this compound is administered post-infection, suggesting it may interfere with viral replication processes rather than preventing initial infection .
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects, which may enhance its utility in treating conditions associated with inflammation.
Research Insights:
- Studies indicate that this compound can modulate inflammatory pathways, potentially alleviating symptoms related to viral infections such as CHIKV fever .
- The compound's ability to stimulate interferon responses further supports its role in managing inflammatory conditions .
Muscle Atrophy Inhibition
This compound has been identified as a novel inhibitor of muscle atrophy, making it a potential therapeutic agent for conditions characterized by muscle wasting.
Clinical Implications:
- Mechanism of Action: Research has shown that this compound activates mTORC1 signaling pathways, promoting protein synthesis and mitochondrial biogenesis in skeletal muscle cells .
- Animal Studies: In murine models, this compound administration led to increased muscle mass and strength recovery following atrophy-inducing conditions .
Data Summary
The following table summarizes the key applications and findings related to this compound:
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Antiviral | Inhibits viral replication post-infection | EC50 = 1.3 µM; 95.5% reduction in CHIKV |
| Anti-inflammatory | Modulates inflammatory pathways | Stimulates interferon responses |
| Muscle atrophy | Activates mTORC1 signaling | Increases muscle mass and strength in mice |
Antiviral Case Study:
In vitro studies conducted on Huh7 cells demonstrated that this compound significantly reduces the production of infectious CHIKV particles when administered post-infection. The strongest antiviral effect was observed when treatment occurred within six hours post-infection, highlighting its therapeutic window for potential clinical use against viral infections .
Muscle Atrophy Case Study:
A systems-based discovery approach identified this compound as a small molecule inhibitor of muscle atrophy. In controlled experiments with skeletal myotubes, this compound enhanced anabolic signaling and mitigated atrophy-related changes, suggesting its potential as a treatment for muscle wasting diseases .
Propiedades
Número CAS |
986-45-8 |
|---|---|
Fórmula molecular |
C27H41NO2 |
Peso molecular |
411.6 g/mol |
Nombre IUPAC |
2-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-(3-methyl-3,4-dihydro-2H-pyrrol-5-yl)propan-1-one |
InChI |
InChI=1S/C27H41NO2/c1-16-13-24(28-15-16)25(30)17(2)21-7-8-22-20-6-5-18-14-19(29)9-11-26(18,3)23(20)10-12-27(21,22)4/h5,16-17,19-23,29H,6-15H2,1-4H3 |
Clave InChI |
HIBLNBRXFIYJIP-UHFFFAOYSA-N |
SMILES |
CC1CC(=NC1)C(=O)C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
SMILES canónico |
CC1CC(=NC1)C(=O)C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Sinónimos |
tomatillidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















